N-propylthiophene-2-carboxamide
Overview
Description
N-propylthiophene-2-carboxamide is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxamide group at the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques to meet industrial purity standards .
Chemical Reactions Analysis
Types of Reactions
N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Propylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-propylthiophene-2-carboxamide is primarily related to its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-methylthiophene-2-carboxamide
- N-ethylthiophene-2-carboxamide
- N-butylthiophene-2-carboxamide
Uniqueness
N-propylthiophene-2-carboxamide is unique due to the presence of the propyl group, which imparts distinct physicochemical properties compared to its analogs. This difference in structure can influence its reactivity, binding affinity to molecular targets, and overall biological activity. The propyl group may also affect the compound’s solubility and stability, making it suitable for specific applications where other analogs may not be as effective .
Properties
IUPAC Name |
N-propylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYCXCPUAOXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879196 | |
Record name | 2-Thiophenecarboxamide,N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174359-79-6 | |
Record name | 2-Thiophenecarboxamide,N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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